molecular formula C18H20N2O2 B2679615 3-(4-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide CAS No. 1209302-14-6

3-(4-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide

Cat. No. B2679615
CAS RN: 1209302-14-6
M. Wt: 296.37
InChI Key: MLOMQHMQTPLWLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrrolidine, which is a cyclic amine . The “3-(4-methoxyphenyl)” and “N-phenyl” parts suggest the presence of a methoxyphenyl group and a phenyl group attached to the pyrrolidine ring .


Molecular Structure Analysis

The molecular structure would be based on the pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The phenyl and methoxyphenyl groups would be attached at the 3rd carbon and nitrogen of the pyrrolidine ring, respectively .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyrrolidine ring and the attached groups . The electron-donating methoxy group could potentially increase the reactivity of the phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of the pyrrolidine ring and the attached groups . For example, the presence of the methoxy group could potentially increase the compound’s solubility in certain solvents .

Scientific Research Applications

  • Antioxidant and Cytotoxic Effects Biological Activity: MMPP and its derivatives, including 4-methoxyphenyl acrylate, have demonstrated antioxidant and cytotoxic effects on certain tumor cell lines. These findings suggest potential medical applications, particularly in cancer research.
  • Neuroinflammation Modulation

    • Anti-Inflammatory Properties : MMPP selectively inhibits signal transducer and activator of transcription 3 (STAT3) . This inhibition confers anti-inflammatory properties, making MMPP a candidate for managing neuroinflammatory conditions .

    UV Absorption Chromophore

    • Sunscreen Technology : MMPP’s UV absorption properties make it relevant for sunscreen formulations. It belongs to the class of organic UV filters, which includes compounds like avobenzone and octinoxate .

    Cosmetic Applications

    • Ultraviolet Filters : MMPP’s structural characteristics position it as a potential ultraviolet filter in cosmetic products. These filters protect against skin disorders caused by UV radiation, such as sunburn, aging, and cancer .

Future Directions

The study of pyrrolidine derivatives is a significant area of research in medicinal chemistry . Compounds like “3-(4-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide” could potentially be explored for various biological activities .

properties

IUPAC Name

3-(4-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-22-17-9-7-14(8-10-17)15-11-12-20(13-15)18(21)19-16-5-3-2-4-6-16/h2-10,15H,11-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOMQHMQTPLWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.